molecular formula C13H12N2O5 B13006906 6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one

6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one

Cat. No.: B13006906
M. Wt: 276.24 g/mol
InChI Key: VEBIRCJZFQDXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group and a dimethoxyphenyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one typically involves the nitration of a precursor compound, followed by cyclization. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable nitrating agent to introduce the nitro group. This is followed by cyclization with a pyridine derivative under acidic or basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction: 6-(3,4-Dimethoxyphenyl)-3-aminopyridin-2(1H)-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but lacks the nitro group.

    3,4-Dimethoxyphenylethylamine: Contains the dimethoxyphenyl group but has a different core structure.

Uniqueness

6-(3,4-Dimethoxyphenyl)-3-nitropyridin-2(1H)-one is unique due to the combination of the nitro group and the dimethoxyphenyl group attached to the pyridinone ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C13H12N2O5/c1-19-11-6-3-8(7-12(11)20-2)9-4-5-10(15(17)18)13(16)14-9/h3-7H,1-2H3,(H,14,16)

InChI Key

VEBIRCJZFQDXPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C(=O)N2)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.